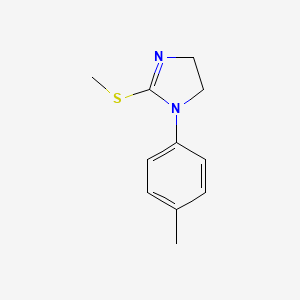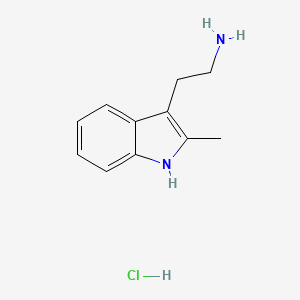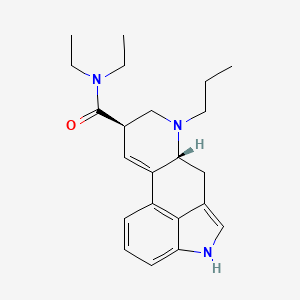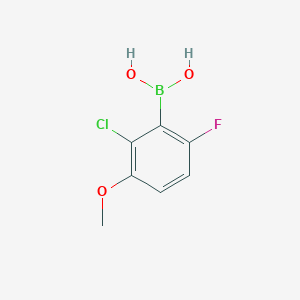
2-Chloro-6-fluoro-3-methoxyphenylboronic acid
Übersicht
Beschreibung
“2-Chloro-6-fluoro-3-methoxyphenylboronic acid” is a boronic acid derivative . It is known for its pharmacological activity and utility as intermediates in the synthesis of novel non-boron containing compounds, and potential bacterial mutagens .
Molecular Structure Analysis
The molecular formula of “2-Chloro-6-fluoro-3-methoxyphenylboronic acid” is C7H7BClFO3 . Its average mass is 204.391 Da and its monoisotopic mass is 204.016083 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-6-fluoro-3-methoxyphenylboronic acid” include a density of 1.4±0.1 g/cm3, a boiling point of 358.5±52.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 63.7±3.0 kJ/mol and a flash point of 170.6±30.7 °C .
Wissenschaftliche Forschungsanwendungen
Fluorescence Quenching Studies
Fluorescence quenching studies on boronic acid derivatives, including 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid, have shown that static quenching mechanisms are active, suggesting applications in studying molecular interactions and mechanisms in various biological and chemical systems. The studies reveal insights into the quenching parameters and suggest that these reactions are diffusion-limited, providing a basis for understanding molecular interactions involving boronic acids (Geethanjali et al., 2015).
Synthesis and Molecular Structure
The synthesis of 2-(2-methoxyphenyl)-1-azaazulene via a Suzuki–Miyaura cross-coupling reaction demonstrates the utility of boronic acids in creating complex molecular structures. This research highlights the potential for using boronic acids in the synthesis of novel compounds with unique properties, including intramolecular hydrogen bonding and absorption and emission behavior (Oda et al., 2012).
Catalytic Applications
Palladium-catalyzed reactions involving arylboronic acids, including the synthesis of 3-substituted phthalides, demonstrate the versatility of boronic acids in facilitating diverse chemical transformations. These reactions underscore the role of boronic acids in advancing synthetic methodologies for creating pharmacologically relevant compounds (Ye et al., 2010).
Fluorescent Probes for Biological Applications
The development of diboronic acid-based fluorescent probes for glucose detection in biological matrices illustrates the practical applications of boronic acids in clinical diagnosis and medical research. This work showcases the potential for designing sensitive and selective chemical sensors for important biomolecules, highlighting the role of boronic acids in bioanalytical chemistry (Wang et al., 2021).
Antimicrobial Activity
Research on formylphenylboronic acids, including fluoro-2-formylphenylboronic acids, has revealed significant antifungal activity against various strains, indicating the potential of boronic acid derivatives as antifungal agents. This study contributes to the ongoing search for new antimicrobial compounds and highlights the therapeutic potential of boronic acid derivatives in treating fungal infections (Borys et al., 2019).
Eigenschaften
IUPAC Name |
(2-chloro-6-fluoro-3-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO3/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGNLKDIFHCCCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)OC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659369 | |
| Record name | (2-Chloro-6-fluoro-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-fluoro-3-methoxyphenylboronic acid | |
CAS RN |
1072945-77-7 | |
| Record name | (2-Chloro-6-fluoro-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1450939.png)
![(2R,4s)-4-([1,1'-biphenyl]-4-ylmethyl)-2-methyl-4-(2,5-dioxopyrrolidin-1-yl)butanoic acid](/img/structure/B1450940.png)
![2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol](/img/structure/B1450942.png)
![3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1450944.png)
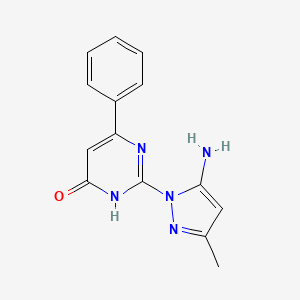
![(2-[(2-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid](/img/structure/B1450947.png)
![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1450948.png)
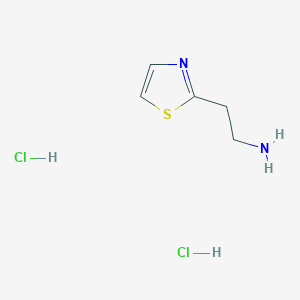
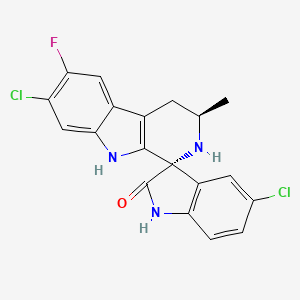
![3-(3,5-Dimethylphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1450955.png)
